![molecular formula C20H16N2O3 B2554862 2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)-N-(quinolin-6-yl)acetamide CAS No. 1203370-68-6](/img/structure/B2554862.png)
2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)-N-(quinolin-6-yl)acetamide
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Description
2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)-N-(quinolin-6-yl)acetamide, also known as QNZ, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases.
Scientific Research Applications
Molecular Interactions and Structural Properties
Research has explored the spatial orientations of similar amide derivatives and their coordination with anions, highlighting the tweezer-like geometry of certain stretched amides and their assembly into channel-like structures through weak interactions. These studies provide insights into the molecular behavior of related compounds, which can be pivotal for designing new molecules with specific functions or interactions (Kalita & Baruah, 2010). Additionally, the structural aspects of amide-containing isoquinoline derivatives have been studied, revealing their ability to form gels or crystalline solids when treated with various acids. This research is crucial for understanding how such compounds can be used in drug formulation and delivery systems (Karmakar, Sarma, & Baruah, 2007).
Potential Therapeutic Applications
The therapeutic potential of related quinolin-yl acetamides has been explored in various studies. For instance, 2-(Quinolin-4-yloxy)acetamides have shown potent in vitro and in vivo activity against drug-susceptible and drug-resistant Mycobacterium tuberculosis strains, indicating their potential as antitubercular agents. These compounds exhibit low toxicity to mammalian cells, suggesting a promising safety profile for further development as tuberculosis treatments (Pissinate et al., 2016). Another study synthesized novel α-(acyloxy)-α-(quinolin-4-yl)acetamides through a three-component reaction, highlighting a method for producing compounds that could have various biological activities, including antimicrobial and antiviral properties (Taran, Ramazani, Joo, Ślepokura, & Lis, 2014).
properties
IUPAC Name |
2-[(3-oxo-1,2-dihydroinden-5-yl)oxy]-N-quinolin-6-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3/c23-19-8-4-13-3-6-16(11-17(13)19)25-12-20(24)22-15-5-7-18-14(10-15)2-1-9-21-18/h1-3,5-7,9-11H,4,8,12H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTCJYVFXHYORE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC(=C2)OCC(=O)NC3=CC4=C(C=C3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)-N-(quinolin-6-yl)acetamide |
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